molecular formula C17H27N3O B2700611 2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine CAS No. 2379985-35-8

2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine

Cat. No.: B2700611
CAS No.: 2379985-35-8
M. Wt: 289.423
InChI Key: UYWVPQQIBWPBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound that features a piperidine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursorsThe final step involves the coupling of the piperidine derivative with a methylpyrimidine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Scientific Research Applications

2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-ethylpyrimidine
  • 2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-phenylpyrimidine
  • 2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-chloropyrimidine

Uniqueness

2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications. Its piperidine and pyrimidine rings provide a versatile scaffold for further chemical modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-[[1-(cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-14-9-18-17(19-10-14)21-13-16-7-4-8-20(12-16)11-15-5-2-3-6-15/h9-10,15-16H,2-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWVPQQIBWPBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.